2-(2-Phenylethyl)cyclopentan-1-amine 2-(2-Phenylethyl)cyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.: 63762-62-9
VCID: VC6086976
InChI: InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
SMILES: C1CC(C(C1)N)CCC2=CC=CC=C2
Molecular Formula: C13H19N
Molecular Weight: 189.302

2-(2-Phenylethyl)cyclopentan-1-amine

CAS No.: 63762-62-9

Cat. No.: VC6086976

Molecular Formula: C13H19N

Molecular Weight: 189.302

* For research use only. Not for human or veterinary use.

2-(2-Phenylethyl)cyclopentan-1-amine - 63762-62-9

Specification

CAS No. 63762-62-9
Molecular Formula C13H19N
Molecular Weight 189.302
IUPAC Name 2-(2-phenylethyl)cyclopentan-1-amine
Standard InChI InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
Standard InChI Key IHXFUYTXTVDHIK-UHFFFAOYSA-N
SMILES C1CC(C(C1)N)CCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (1R,2S)-2-(2-phenylethyl)cyclopentan-1-amine, reflecting its cyclopentane backbone, stereochemical configuration, and substituents . The absolute configuration at the C1 and C2 positions is critical for its three-dimensional arrangement, which influences interactions with biological targets.

Molecular Descriptors and Structural Representation

The compound’s SMILES notation, C1CC@HCCC2=CC=CC=C2, encodes its stereochemistry and connectivity . The cyclopentane ring is substituted at positions 1 and 2 with an amine group and a phenylethyl chain, respectively. The InChIKey IHXFUYTXTVDHIK-QWHCGFSZSA-N serves as a unique identifier for database searches .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H19N\text{C}_{13}\text{H}_{19}\text{N}
Molecular Weight189.30 g/mol
XLogP3 (Lipophilicity)2.8
Hydrogen Bond Donors1
Rotatable Bonds3
Exact Mass189.151749610 Da

Synthesis and Derivative Formation

Stereochemical Considerations

The (1R,2S) configuration implies that asymmetric synthesis or chiral resolution techniques are necessary to obtain enantiomerically pure material. Computational tools like density functional theory (DFT), as employed in studies of structurally similar benzothiazoles , could optimize reaction conditions to favor the desired stereoisomer.

Physicochemical Properties and Computational Predictions

Tautomerism and Conformational Dynamics

The cyclopentane ring imposes conformational constraints, reducing rotational freedom compared to linear analogs. Molecular docking studies on related cyclopentane-containing benzothiazoles highlight the importance of ring puckering and substituent orientation in target binding, suggesting similar behavior for this amine.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s chiral centers and amine functionality make it a candidate for use in asymmetric catalysis or as a building block in drug synthesis. Its hydrochloride derivative is marketed for research, underscoring its utility in medicinal chemistry.

Material Science and Specialty Chemicals

High-purity forms of the compound (e.g., 99.99%) could find applications in advanced material synthesis, though current data emphasize its biological potential.

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